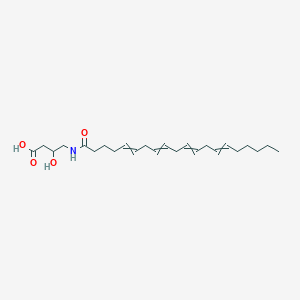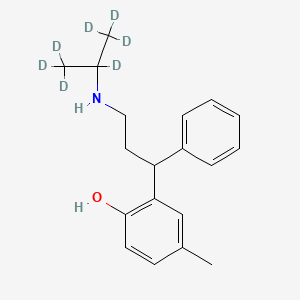![molecular formula C13H26O4 B585299 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 CAS No. 1346598-46-6](/img/structure/B585299.png)
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 is a deuterium-labeled compound with the molecular formula C13H17D9O4 and a molecular weight of 255.4 . This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in fields such as chemistry, biology, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions may result in the formation of new functionalized compounds .
Aplicaciones Científicas De Investigación
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule allow researchers to track the compound’s behavior in various systems. This tracking is achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 include:
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran: The non-deuterated version of the compound.
Piperonyl Butoxide-d9: Another deuterium-labeled compound used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research areas where detailed molecular analysis is required.
Propiedades
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-7-14-9-10-15-11-12-17-13-6-4-5-8-16-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBHEHGOZAWPW-AZOWHCDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

